molecular formula C9H19NO3 B15314891 Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate

Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate

Cat. No.: B15314891
M. Wt: 189.25 g/mol
InChI Key: ROQKPIPQWREQCV-SSDOTTSWSA-N
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Description

Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a methyl group attached to a carbamate moiety. It is often used in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with ®-2-hydroxypropylamine and methyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is typically catalyzed by a base such as triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for precise control of reaction conditions, leading to more efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the carbamate group. The hydroxypropyl group can participate in hydrogen bonding, stabilizing the compound in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate is unique due to its combination of a tert-butyl group, a hydroxypropyl group, and a methyl group. This combination provides a balance of steric hindrance, stability, and reactivity that is not found in other carbamates. The presence of the hydroxypropyl group also allows for additional hydrogen bonding interactions, making it useful in a wider range of applications .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-hydroxypropyl]-N-methylcarbamate

InChI

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m1/s1

InChI Key

ROQKPIPQWREQCV-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN(C)C(=O)OC(C)(C)C)O

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)O

Origin of Product

United States

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